molecular formula C9H10BrNO3 B576780 Methyl 3-amino-5-bromo-2-methoxybenzoate CAS No. 926069-76-3

Methyl 3-amino-5-bromo-2-methoxybenzoate

Cat. No. B576780
CAS RN: 926069-76-3
M. Wt: 260.087
InChI Key: KQZUSVNTJVCFBU-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-bromo-2-methoxybenzoate is a chemical compound with the CAS Number: 926069-76-3 . It has a molecular weight of 260.09 . The IUPAC name for this compound is methyl 3-amino-5-bromo-2-methoxybenzoate . It is typically stored at ambient temperature and is a solid in its physical form .


Molecular Structure Analysis

The InChI code for Methyl 3-amino-5-bromo-2-methoxybenzoate is 1S/C9H10BrNO3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,11H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

Methyl 3-amino-5-bromo-2-methoxybenzoate is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Organic Synthesis Intermediate

“Methyl 3-amino-5-bromo-2-methoxybenzoate” is commonly used as an intermediate in organic synthesis . It plays a crucial role in the production of a wide range of chemical compounds.

Dye Manufacturing

This compound can be used in the manufacturing of dyes . The presence of the amino group (-NH2) and the bromo group (-Br) in the molecule can facilitate the formation of complex structures, which are often found in synthetic dyes.

Biochemical Research

In biochemical research, “Methyl 3-amino-5-bromo-2-methoxybenzoate” could be used as a substrate or a reagent. Its unique structure and properties might make it suitable for various biochemical reactions and studies .

Drug Discovery and Development

“Methyl 3-amino-5-bromo-2-methoxybenzoate” could potentially be used in drug discovery and development. The bromo group (-Br) in the molecule can be replaced by other functional groups or molecules in a process called nucleophilic substitution, which is a common method in medicinal chemistry for creating new drug candidates .

Inhibitory Effect on Enzymes

Some related compounds have shown inhibitory effects on enzymes like α-glucosidase and α-amylase . Although specific studies on “Methyl 3-amino-5-bromo-2-methoxybenzoate” are not available, it’s possible that this compound might exhibit similar effects due to its structural similarity.

Solubility in Common Organic Solvents

“Methyl 3-amino-5-bromo-2-methoxybenzoate” is soluble in common organic solvents such as ether and chloroform . This property makes it useful in various applications where solubility in organic solvents is required.

Safety and Hazards

This compound has been associated with several hazard statements including H302+H312+H332;H315;H319;H335 . Precautionary measures include P271;P260;P280 . It’s important to handle this compound with care, using appropriate personal protective equipment and following safe laboratory practices.

properties

IUPAC Name

methyl 3-amino-5-bromo-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZUSVNTJVCFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1N)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677780
Record name Methyl 3-amino-5-bromo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5-bromo-2-methoxybenzoate

CAS RN

926069-76-3
Record name Methyl 3-amino-5-bromo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-5-bromo-2-methoxybenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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